molecular formula C11H5BrF3N B8686469 2-(5-Bromo-2-fluorophenyl)-3,5-difluoropyridine

2-(5-Bromo-2-fluorophenyl)-3,5-difluoropyridine

Cat. No. B8686469
M. Wt: 288.06 g/mol
InChI Key: KLIGSLVQWXYJLF-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

To 2-(5-bromo-2-fluorophenyl)-3,5-difluoropyridine (0.746 g, 2.59 mmol) and bis(neopentyl glycolato)diboron (0.704 g) was added dry 1,4-dioxane (9 ml) and dry dimethylsulfoxide (1.1 ml), followed by dry potassium acetate (0.542 g) and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (0.080 g). The mixture was thoroughly degassed with nitrogen, and then stirred at 85° C. for 24 h. On cooling to room temperature, 1 N aqueous sodium hydroxide (24 ml) was added, and the mixture stirred for 0.5 h. Diethyl ether was added and the aqueous phase was separated and washed with diethyl ether. The organic extracts were washed with water, and the combined aqueous phases were filtered, then acidified to pH 5 by addition of 2 N aqueous hydrochloric acid (12 ml). The resulting solid was collected by filtration, washed with water, and dried in vacuo at 60° C. to afford 0.618 g of 4-fluoro-3-(3,5-difluoropyridin-2-yl)phenylboronic acid as a colourless solid: 1H NMR (400 MHz, DMSO-d6) δ 8.69 (1H, d, J 2.3 Hz), 8.21 (2H, s), 7.94-8.14 (3H, m), 7.34 (1H, dd, J 8.2, 10.6 Hz).
Quantity
0.746 g
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
0.542 g
Type
reactant
Reaction Step Two
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.08 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2[C:13]([F:14])=[CH:12][C:11]([F:15])=[CH:10][N:9]=2)[CH:7]=1.[B:17]1(B2OCC(C)(C)CO2)[O:22]CC(C)(C)C[O:18]1.O1CCOCC1.C([O-])(=O)C.[K+]>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].CS(C)=O>[F:16][C:5]1[CH:4]=[CH:3][C:2]([B:17]([OH:22])[OH:18])=[CH:7][C:6]=1[C:8]1[C:13]([F:14])=[CH:12][C:11]([F:15])=[CH:10][N:9]=1 |f:3.4,5.6.7.8.9,^1:48,49,50,51,52,66,67,68,69,70|

Inputs

Step One
Name
Quantity
0.746 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1=NC=C(C=C1F)F)F
Name
Quantity
0.704 g
Type
reactant
Smiles
B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C
Name
Quantity
9 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
potassium acetate
Quantity
0.542 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.08 g
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 85° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was thoroughly degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
ADDITION
Type
ADDITION
Details
1 N aqueous sodium hydroxide (24 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 0.5 h
Duration
0.5 h
ADDITION
Type
ADDITION
Details
Diethyl ether was added
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
WASH
Type
WASH
Details
washed with diethyl ether
WASH
Type
WASH
Details
The organic extracts were washed with water
FILTRATION
Type
FILTRATION
Details
the combined aqueous phases were filtered
ADDITION
Type
ADDITION
Details
acidified to pH 5 by addition of 2 N aqueous hydrochloric acid (12 ml)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)B(O)O)C1=NC=C(C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.618 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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